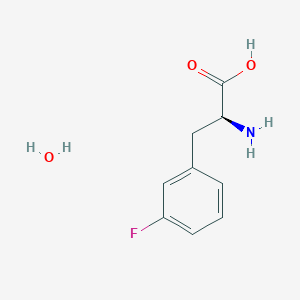
3-Fluoro-L-phenylalanine hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-L-phenylalanine hydrate is a fluorinated derivative of the amino acid L-phenylalanine. This compound is characterized by the substitution of a hydrogen atom with a fluorine atom at the third position on the benzene ring of L-phenylalanine. The molecular formula of this compound is C9H10FNO2·H2O, and it has a molecular weight of 201.2 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-L-phenylalanine hydrate typically involves the fluorination of L-phenylalanine. One common method is the electrophilic fluorination using fluorine gas or other fluorinating agents. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection of functional groups, to achieve high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-L-phenylalanine hydrate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens, nucleophiles, and electrophiles are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
3-Fluoro-L-phenylalanine hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its effects on protein structure and function due to the presence of the fluorine atom.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of fluorinated materials with enhanced properties, such as increased stability and bioavailability
Mécanisme D'action
The mechanism of action of 3-Fluoro-L-phenylalanine hydrate involves its interaction with molecular targets and pathways. The fluorine atom’s high electronegativity and small size allow it to influence the compound’s binding affinity and specificity to enzymes and receptors. This can result in altered enzyme activity, protein folding, and signal transduction pathways .
Comparaison Avec Des Composés Similaires
- 3-Fluoro-D-phenylalanine
- 4-Fluoro-L-phenylalanine
- 2-Fluoro-L-phenylalanine
Comparison: Compared to other fluorinated phenylalanine derivatives, 3-Fluoro-L-phenylalanine hydrate is unique due to its specific fluorination position, which can lead to distinct chemical and biological properties. For instance, the position of the fluorine atom can affect the compound’s reactivity, stability, and interaction with biological targets .
Propriétés
Numéro CAS |
646066-71-9 |
|---|---|
Formule moléculaire |
C9H12FNO3 |
Poids moléculaire |
201.19 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3-fluorophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C9H10FNO2.H2O/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H2/t8-;/m0./s1 |
Clé InChI |
KQLNORMLMOJDJK-QRPNPIFTSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)C[C@@H](C(=O)O)N.O |
SMILES canonique |
C1=CC(=CC(=C1)F)CC(C(=O)O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


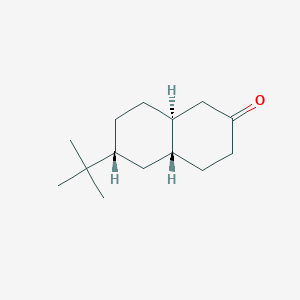
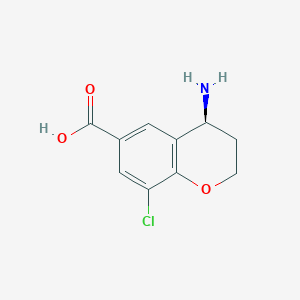
![2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one](/img/structure/B13119904.png)

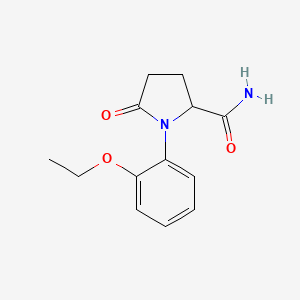
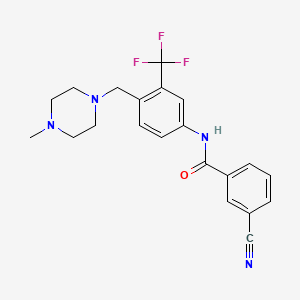
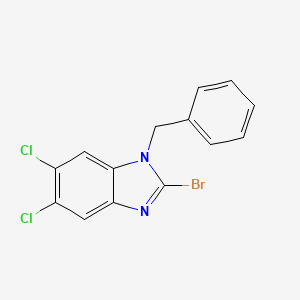
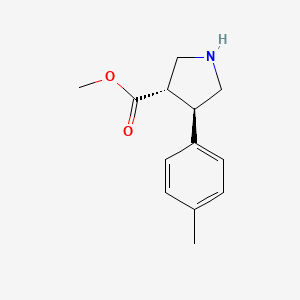
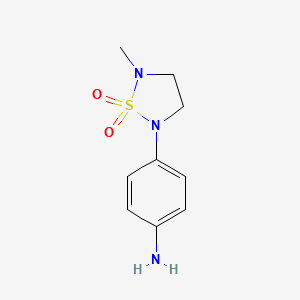
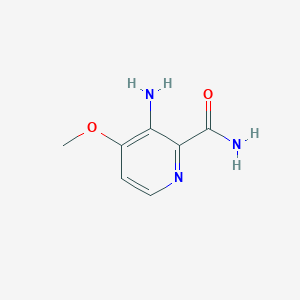
![6-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13119953.png)
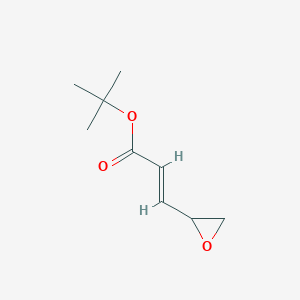

![1-Benzyl 1'-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate](/img/structure/B13119974.png)
